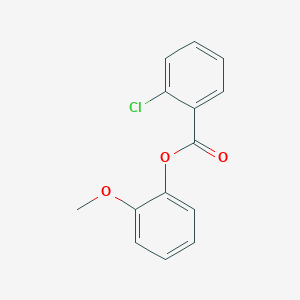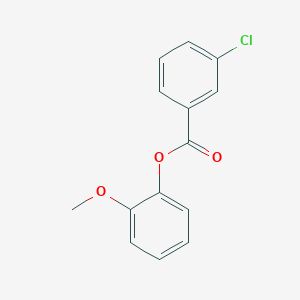![molecular formula C12H15ClO2S B285990 [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid](/img/structure/B285990.png)
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid, also known as CTCE-0214, is a novel anti-inflammatory compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has also been shown to inhibit the activation of microglia, immune cells that play a role in neuroinflammation.
Biochemical and physiological effects:
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in both in vitro and in vivo models. In addition, [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has been shown to increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has also been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neuroinflammatory diseases. However, one of the limitations of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid in other disease models, such as traumatic brain injury and stroke. In addition, further studies are needed to elucidate the exact mechanism of action of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid and to optimize its dosing and administration for clinical use.
In conclusion, [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is a novel anti-inflammatory compound that has shown promising results in preclinical studies for its potential therapeutic applications in various disease models. Further research is needed to fully understand its mechanism of action and to optimize its use for clinical applications.
Synthesemethoden
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid can be synthesized through a multi-step process that involves the reaction of 5-chlorothiophene-2-carboxylic acid with cyclohexylmagnesium bromide, followed by the addition of acetic anhydride. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has been studied for its potential therapeutic applications in various disease models, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and rheumatoid arthritis. In preclinical studies, [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has shown promising results in reducing inflammation and oxidative stress, improving cognitive function, and protecting against neuronal damage.
Eigenschaften
Molekularformel |
C12H15ClO2S |
|---|---|
Molekulargewicht |
258.76 g/mol |
IUPAC-Name |
2-[1-(5-chlorothiophen-2-yl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C12H15ClO2S/c13-10-5-4-9(16-10)12(8-11(14)15)6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,14,15) |
InChI-Schlüssel |
CKESAJZEPRELJC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)O)C2=CC=C(S2)Cl |
Kanonische SMILES |
C1CCC(CC1)(CC(=O)O)C2=CC=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)

![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)


![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
